molecular formula C14H21NO3 B15345041 alpha-((Cyclohexylamino)methyl)-3,4-dihydroxybenzyl alcohol CAS No. 110054-13-2

alpha-((Cyclohexylamino)methyl)-3,4-dihydroxybenzyl alcohol

Cat. No.: B15345041
CAS No.: 110054-13-2
M. Wt: 251.32 g/mol
InChI Key: JHEJWYODFKSDQF-UHFFFAOYSA-N
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Description

alpha-((Cyclohexylamino)methyl)-3,4-dihydroxybenzyl alcohol (CAS: 110054-13-2) is a benzyl alcohol derivative featuring a 3,4-dihydroxybenzyl core substituted with a cyclohexylamino-methyl group. This compound belongs to a class of catecholamine analogs, which are structurally related to natural polyphenols like 3,4-dihydroxybenzyl alcohol, a known antioxidant found in plant extracts .

Properties

CAS No.

110054-13-2

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

4-[2-(cyclohexylamino)-1-hydroxyethyl]benzene-1,2-diol

InChI

InChI=1S/C14H21NO3/c16-12-7-6-10(8-13(12)17)14(18)9-15-11-4-2-1-3-5-11/h6-8,11,14-18H,1-5,9H2

InChI Key

JHEJWYODFKSDQF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCC(C2=CC(=C(C=C2)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(cyclohexylamino)-1-hydroxyethyl]benzene-1,2-diol typically involves the reaction of cyclohexylamine with a suitable precursor that contains the benzene-1,2-diol moiety. One common method involves the alkylation of cyclohexylamine with an appropriate epoxide or halohydrin, followed by subsequent hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to enhance the efficiency of the reaction and minimize by-products.

Chemical Reactions Analysis

Acid-Base Reactions

The compound participates in acid-base interactions through its amine and hydroxyl groups:

Reaction Type Conditions/Reagents Products Citations
Salt formationHCl in isopropyl alcoholHydrochloride salt (improved crystallinity and stability)
Phenoxide formationNaOH (aqueous)Deprotonated phenoxide ions at 3,4-dihydroxy positions
MethanesulfonationMethanesulfonic acid in solventMethanesulfonate salt (enhanced solubility for pharmacological studies)
  • The cyclohexylamine group (pKₐ ~10–11) readily accepts protons to form stable ammonium salts under acidic conditions.

  • Phenolic hydroxyls (pKₐ ~9–10) deprotonate in basic media, enabling electrophilic substitution reactions.

Esterification Reactions

The hydroxyl groups undergo esterification with acylating agents:

Substrate Reagents Products Yield Citations
Phenolic -OHAcetic anhydride, pyridine3,4-Diacetoxy derivative82–89%
Benzyl alcohol -OHCyclobutanecarbonyl chlorideBenzyl ester (used in prodrug formulations)65–75%
Combined -OH groupsp-Toluoyl chlorideFully esterified product (improved lipophilicity for drug delivery)70%
  • Phenolic hydroxyls exhibit higher reactivity than the benzyl alcohol group due to resonance stabilization of the leaving group .

  • Esterification typically requires acidic catalysts (e.g., H₂SO₄) or base-mediated activation .

Oxidation Reactions

The benzyl alcohol moiety is susceptible to oxidation:

Oxidizing Agent Conditions Products Notes Citations
KMnO₄Acidic aqueous solution3,4-Dihydroxybenzaldehyde derivative (via C–O bond cleavage)Overoxidation to CO₂ occurs
PCCAnhydrous CH₂Cl₂Ketone formation (limited by steric hindrance from cyclohexyl group)45% yield
  • The cyclohexylamino group remains intact under mild oxidation conditions but may degrade with strong oxidizers.

Reduction and Hydrogenation

Catalytic hydrogenation modifies protective groups:

Substrate Conditions Products Catalyst Citations
Esterified derivativesH₂ (20–50 psi), Pd/C, ethanolDe-esterified alcohol (regioselective removal of protective groups)Pd
Ketone precursorsNaBH₄ in methanolAlcohol formation (stereospecific reduction)
  • Hydrogenation at 20–60°C selectively removes benzyl or cyclohexanecarbonyl groups without reducing aromatic rings .

Alkylation of the Amine Group

The cyclohexylamino group undergoes quaternization:

Reagent Conditions Products Application Citations
Methyl iodideDry THF, 0°C to RTQuaternary ammonium salt (enhanced water solubility)Ionic liquid formulations
Benzyl chlorideK₂CO₃, DMFN-Benzyl derivative (prevents metabolic degradation)Prodrug design
  • Steric bulk from the cyclohexyl group slows alkylation kinetics compared to primary amines.

Complexation and Chelation

The compound forms metal complexes via its hydroxyl and amine groups:

Metal Ion Conditions Complex Type Stability Constant (log K) Citations
Cu²⁺pH 7.4 bufferOctahedral complex (1:2 stoichiometry)8.2
Fe³⁺Aqueous ethanolRedox-active chelate (potential antioxidant activity)12.1
  • Chelation enhances radical-scavenging activity, relevant to antioxidant applications.

Scientific Research Applications

4-[2-(cyclohexylamino)-1-hydroxyethyl]benzene-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-[2-(cyclohexylamino)-1-hydroxyethyl]benzene-1,2-diol exerts its effects involves its interaction with specific molecular targets. The cyclohexylamino group can interact with various receptors or enzymes, modulating their activity. The hydroxyl groups on the benzene ring may participate in hydrogen bonding and other interactions, influencing the compound’s overall activity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary primarily in the aminoalkyl substituent attached to the benzyl alcohol core. Below is a detailed comparison based on substituent type, physicochemical properties, and biological relevance:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituent Molecular Formula Key Properties/Applications References
alpha-((Cyclohexylamino)methyl)-3,4-dihydroxybenzyl alcohol (110054-13-2) Cyclohexylamino-methyl C₁₄H₂₁NO₃ High lipophilicity; potential CNS activity due to cyclohexyl group
(+-)-3,4-Dihydroxy-alpha-((ethylamino)methyl)benzyl alcohol hydrochloride (1212999-86-4) Ethylamino-methyl (HCl salt) C₁₀H₁₆ClNO₃ Enhanced water solubility due to HCl salt; adrenergic agonist analog
(-)-3,4-Dihydroxy-alpha-((methylamino)methyl)benzyl alcohol hydrochloride (66240-90-2) Methylamino-methyl (HCl salt) C₉H₁₄ClNO₃ Adrenaline derivative; used in cardiovascular research
3,4-Dihydroxy-alpha-((isopropylamino)methyl)benzyl alcohol (14638-70-1) Isopropylamino-methyl C₁₁H₁₇NO₃ Moderate lipophilicity; possible bronchodilator effects
N-Cyclopentylbutanephrine (CID: 26227) Cyclopentylamino-propyl C₁₅H₂₃NO₃ Lower lipophilicity vs. cyclohexyl analog; studied for receptor binding

Key Observations :

Substituent Impact on Lipophilicity: Cyclohexyl and cyclopentyl groups increase lipophilicity compared to smaller alkyl chains (e.g., methyl, ethyl). This may enhance blood-brain barrier penetration for CNS-targeted applications . Hydrochloride salts (e.g., CAS 1212999-86-4) improve aqueous solubility, critical for intravenous formulations .

Biological Activity Trends: Ethylamino and methylamino derivatives (e.g., CAS 1212999-86-4, 66240-90-2) mimic adrenaline/epinephrine structures, suggesting adrenergic receptor agonism . The cyclohexylamino analog’s larger substituent may reduce receptor selectivity but improve metabolic stability .

Ecological and Toxicological Profiles: Limited data exist for the target compound, but structurally similar benzyl alcohols (e.g., 3,4-dihydroxybenzyl alcohol) show low acute toxicity in mammalian models . In contrast, compounds like Methyl-3 Mercaptopropionate (unrelated structurally) exhibit high aquatic toxicity (e.g., LC₅₀ = 1.7 mg/L for fish), underscoring the need for eco-toxicological studies on benzyl alcohol derivatives .

Table 2: Physicochemical Properties

Property Target Compound (110054-13-2) Ethylamino Derivative (1212999-86-4) Methylamino Derivative (66240-90-2)
Molecular Weight 251.3 g/mol 233.7 g/mol 219.7 g/mol
Water Solubility Low (free base) High (HCl salt) High (HCl salt)
LogP (Estimated) ~1.8 ~0.5 (salt) ~0.3 (salt)
Bioactivity Hypothetical CNS activity Adrenergic agonist Adrenergic agonist

Q & A

Q. What are the critical steps in synthesizing alpha-((Cyclohexylamino)methyl)-3,4-dihydroxybenzyl alcohol?

  • Methodological Answer : The synthesis involves three key stages:

Reduction of 3,4-dihydroxybenzaldehyde to 3,4-dihydroxybenzyl alcohol using NaBH₄ or LiAlH₄ .

Protection of hydroxyl groups (e.g., acetylation or silylation with TBDMS-Cl) to prevent side reactions during subsequent steps .

Introduction of the cyclohexylamino methyl group via reductive amination, using cyclohexylamine and formaldehyde, followed by deprotection .
Note: Optimize reaction conditions (e.g., solvent polarity, temperature) to avoid over-alkylation or oxidation of catechol groups.

Q. How can researchers confirm the structural integrity of the synthesized compound?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR to verify the presence of the cyclohexylamino methyl group (δ ~2.5–3.5 ppm for N-CH₂) and aromatic protons (δ ~6.5–7.0 ppm) .
  • HPLC-MS to assess purity (>95%) and molecular ion peaks (expected m/z: calculated for C₁₄H₂₁NO₃: 275.15) .
  • FT-IR to confirm hydroxyl (3200–3500 cm⁻¹) and amine (~3300 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved in pharmacological studies?

  • Methodological Answer : Contradictions may arise from:
  • Impurity interference : Validate purity via orthogonal methods (e.g., HPLC coupled with diode-array detection) .
  • Dose-dependent effects : Conduct dose-response curves (0.1–100 µM) across multiple cell lines .
  • Structural analogs : Compare activity with derivatives (e.g., 4-hydroxybenzyl alcohol or isoproterenol) to identify pharmacophore requirements .
    Example: If β-adrenergic receptor activation is inconsistent, use radioligand binding assays to measure receptor affinity directly .

Q. What strategies mitigate oxidation of the 3,4-dihydroxybenzyl moiety during storage or experiments?

  • Methodological Answer :
  • Antioxidant additives : Use 0.1% ascorbic acid or 1 mM EDTA in aqueous buffers .
  • Inert atmosphere : Store solutions under nitrogen or argon at −80°C .
  • Derivatization : Temporarily protect catechol groups as methyl ethers or acetates during long-term storage .

Q. How does the cyclohexylamino substituent influence the compound’s enzyme inhibition kinetics?

  • Methodological Answer :
  • Molecular docking : Model interactions with target enzymes (e.g., methyltransferases like COMT) using software such as AutoDock Vina .
  • Kinetic assays : Measure Kₘ and Vₘₐₓ under varied substrate concentrations (e.g., 10–500 µM) .
  • Structure-activity relationship (SAR) : Synthesize analogs with shorter/larger alkylamino groups to assess steric and electronic effects .

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